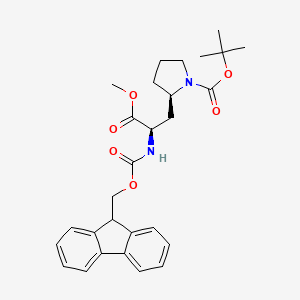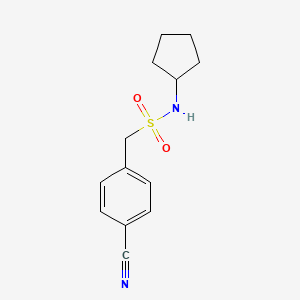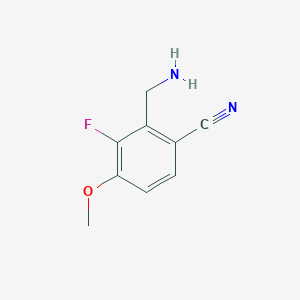
2-(Aminomethyl)-3-fluoro-4-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-3-fluoro-4-methoxybenzonitrile is an organic compound with a complex structure that includes an aminomethyl group, a fluoro substituent, a methoxy group, and a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-fluoro-4-methoxybenzonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor, such as 3-fluoro-4-methoxybenzonitrile, with an aminomethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-3-fluoro-4-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield imines, while reduction of the nitrile group would produce primary amines.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-3-fluoro-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: It may be used in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(Aminomethyl)-3-fluoro-4-methoxybenzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to desired therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Aminomethyl)-3-fluoro-4-methoxybenzaldehyde
- 2-(Aminomethyl)-3-fluoro-4-methoxybenzoic acid
- 2-(Aminomethyl)-3-fluoro-4-methoxybenzamide
Uniqueness
2-(Aminomethyl)-3-fluoro-4-methoxybenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the fluoro and methoxy groups, along with the aminomethyl and nitrile functionalities, allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H9FN2O |
|---|---|
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3-fluoro-4-methoxybenzonitrile |
InChI |
InChI=1S/C9H9FN2O/c1-13-8-3-2-6(4-11)7(5-12)9(8)10/h2-3H,5,12H2,1H3 |
Clave InChI |
WLIMXRLISWOOOX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C#N)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



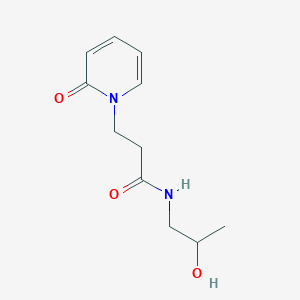


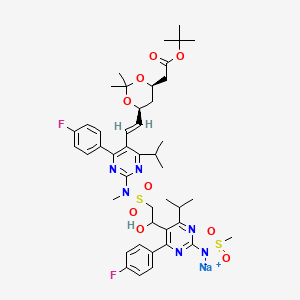

![1,5-dimethyl-9-oxo-N,N'-di(prop-2-en-1-yl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B14891720.png)

![5-((R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14891723.png)
![(1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14891727.png)
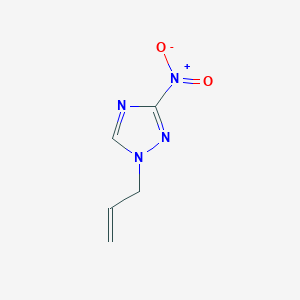
![[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine](/img/structure/B14891744.png)
